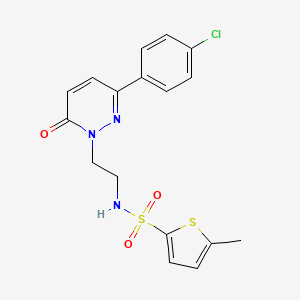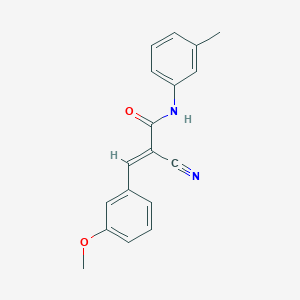![molecular formula C16H16ClNO2 B2959391 4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol CAS No. 1232819-99-6](/img/structure/B2959391.png)
4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural and Computational Studies
Imines, including derivatives like 4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol, have been extensively studied for their structural properties and potential applications. Research has highlighted their utility in synthesizing compounds with therapeutic potential, showcasing their structural diversity and applicability in medicinal chemistry (Digdem Tatlidil et al., 2022). The molecular docking studies suggest that these compounds exhibit favorable interactions with biological targets, indicating their potential for drug design and development.
Antioxidant Properties
A study on the structural, spectroscopic characterization of a closely related compound, (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, revealed its potential as an antioxidant. The compound's specific absorbance properties, evaluated using the DPPH radical method, underscore its utility in combating oxidative stress (F. Sen et al., 2017).
Antibacterial and Antifungal Activities
Further research into substituted salicylaldimines, including a variant of the compound , demonstrated significant antibacterial and antioxidant activities. These findings highlight the potential of such compounds in developing new antimicrobial and antioxidative agents, with specific compounds showing high activity against both Gram-positive and Gram-negative bacteria (Abidemi Iyewumi Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition
Investigations into Schiff base ligands derived from similar compounds have revealed their significant corrosion inhibition potential. These studies, focusing on the effects on mild steel in acidic solutions, provide valuable insights into the development of more efficient corrosion inhibitors, which is crucial for industrial applications (Elias E. Elemike et al., 2017).
Photocatalytic Mechanism Elucidation
The photocatalytic mechanisms of phenolic compounds, including derivatives closely related to this compound, have been elucidated in recent studies. These findings contribute to the understanding of how such compounds can be used in environmental applications, particularly in degrading aromatic pollutants (Á. Tolosana-Moranchel et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-2-[(4-ethoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,11,19H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLYJZSPANYCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)
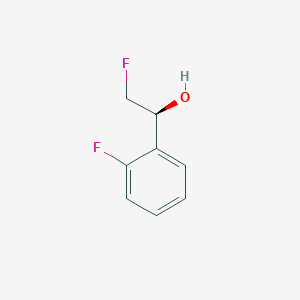
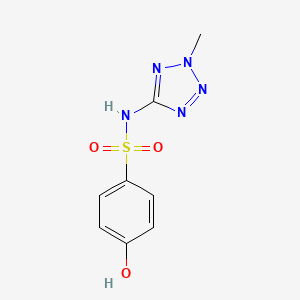
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)
![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)
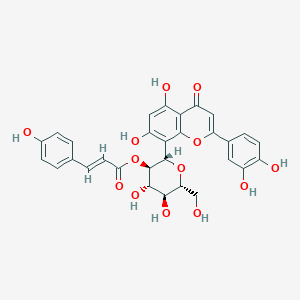
![[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2959320.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B2959324.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)

